molecular formula C14H12O3 B13595949 2-Phenylmandelic Acid

2-Phenylmandelic Acid

Cat. No.: B13595949
M. Wt: 228.24 g/mol
InChI Key: WALKRVAOWHAQMY-UHFFFAOYSA-N
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Description

2-Phenylmandelic Acid, also known as alpha-hydroxyphenylacetic acid, is an aromatic alpha hydroxy acid with the molecular formula C8H8O3. It is a white crystalline solid that is soluble in water and polar organic solvents. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylmandelic Acid can be synthesized through several methods. One common method involves the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde . Another method includes the base hydrolysis of phenylchloroacetic acid or dibromacetophenone . Additionally, it can be produced by heating phenylglyoxal with alkalis .

Industrial Production Methods: Industrial production of this compound often employs green and sustainable biocatalytic methods. For instance, it can be produced from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations . These methods are environmentally friendly and offer high yields.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylmandelic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve reagents like halogens or alkyl halides.

Major Products Formed:

    Oxidation: Oxidation of this compound can yield phenylglyoxylic acid.

    Reduction: Reduction typically produces phenylacetic acid.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituents used.

Scientific Research Applications

2-Phenylmandelic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Mandelic Acid: Similar in structure but differs in its specific applications and properties.

    Phenylacetic Acid: Shares a similar aromatic structure but lacks the hydroxyl group present in 2-Phenylmandelic Acid.

    Vanillylmandelic Acid: Another related compound with distinct biochemical roles.

Uniqueness: this compound is unique due to its specific hydroxyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Its applications in green chemistry and sustainable production methods further highlight its importance in modern scientific research.

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2-hydroxy-2-(2-phenylphenyl)acetic acid

InChI

InChI=1S/C14H12O3/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13,15H,(H,16,17)

InChI Key

WALKRVAOWHAQMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(C(=O)O)O

Origin of Product

United States

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